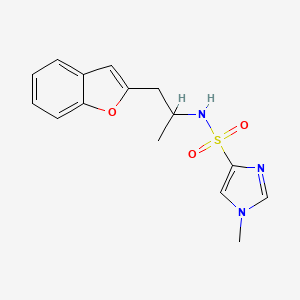

N-(1-(benzofuran-2-yl)propan-2-yl)-1-methyl-1H-imidazole-4-sulfonamide

Description

N-(1-(Benzofuran-2-yl)propan-2-yl)-1-methyl-1H-imidazole-4-sulfonamide is a heterocyclic compound combining benzofuran and imidazole-sulfonamide moieties. Benzofuran derivatives are known for their biological activities, including antimicrobial, anti-inflammatory, and antitumor properties, while imidazole-sulfonamide groups are frequently associated with enzyme inhibition (e.g., carbonic anhydrase) and enhanced metabolic stability . The sulfonamide group in this compound may improve hydrogen-bonding capacity and target specificity, making it a candidate for drug development.

Properties

IUPAC Name |

N-[1-(1-benzofuran-2-yl)propan-2-yl]-1-methylimidazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3S/c1-11(17-22(19,20)15-9-18(2)10-16-15)7-13-8-12-5-3-4-6-14(12)21-13/h3-6,8-11,17H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNEMGGCWAZGEJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=CC=CC=C2O1)NS(=O)(=O)C3=CN(C=N3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-(Benzofuran-2-yl)propan-2-yl)-1-methyl-1H-imidazole-4-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzofuran moiety linked to a propan-2-amine structure, with an imidazole and sulfonamide functional group. Its molecular formula is , with a molecular weight of approximately 319.37 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Inhibition of Enzymes : The imidazole ring is known for its ability to inhibit certain enzymes, including aromatase, which is crucial in steroidogenesis. Compounds similar to this have shown IC50 values less than 10 nM for aromatase inhibition in vitro .

- Antiviral Activity : Imidazole derivatives have been reported to exhibit antiviral properties. For example, related compounds have demonstrated efficacy against viruses such as dengue and yellow fever by inhibiting viral replication through the targeting of essential viral enzymes .

Table 1: Summary of Biological Activities

| Activity Type | Target/Pathway | IC50/EC50 Value | Reference |

|---|---|---|---|

| Aromatase Inhibition | Human placental enzyme | < 10 nM | |

| Antiviral Activity | Dengue Virus | EC50 = 1.85 μM | |

| Cytotoxicity | Human Cell Lines | > 1000 μM (non-toxic) |

Case Studies and Research Findings

- Aromatase Inhibition : A study demonstrated that substituted imidazoles, including those with a benzofuran moiety, effectively reduced estradiol levels in PMSG-stimulated rats by 82-98% at a dosage of 2 mg/kg. This suggests potential applications in treating estrogen-dependent conditions .

- Antiviral Efficacy : Research on imidazole derivatives has indicated significant antiviral activity against various strains of viruses. For instance, a related compound showed over 10-fold reduction in dengue virus colonies in vitro compared to standard treatments .

- Cytotoxic Studies : In cell line assays, compounds related to this compound exhibited low cytotoxicity, making them promising candidates for further development in therapeutic applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s unique features include:

- Imidazole-sulfonamide : Enhances solubility and binding to metalloenzymes.

Below is a comparative analysis with structurally related compounds from the literature:

Key Findings from Comparative Studies

Pharmacological Potential: The target compound’s benzofuran-imidazole-sulfonamide structure may offer broader enzyme inhibition compared to bipyridine-phenylenediamine derivatives (), which focus on intercalation or DNA binding . Sulfonamide groups generally improve metabolic stability over amines or ethers (e.g., ’s benzamides), which may degrade faster in vivo .

Synthetic Accessibility :

- The compound’s synthesis likely parallels methods in (SNAr) and (N-acylation). Copper-catalyzed reactions () could also optimize yield .

Structure-Activity Relationships (SAR) :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.